N,N-Dipropyl-2-aminotetralin

Description

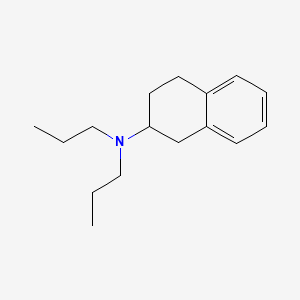

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-3-11-17(12-4-2)16-10-9-14-7-5-6-8-15(14)13-16/h5-8,16H,3-4,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMAROBNUIRASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946658 | |

| Record name | N,N-Dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23853-59-0 | |

| Record name | N,N-dipropyl-2-aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023853590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N,N-Dipropyl-2-aminotetralin and Key Hydroxylated Analogues

The synthesis of this compound and its hydroxylated analogues primarily relies on methods starting from corresponding tetralone precursors. These pathways are well-established and allow for the production of a racemic mixture, which can then be subjected to resolution, or can be adapted for stereoselective synthesis from the outset.

Routes via Tetralone Precursors

A predominant method for synthesizing 2-aminotetralins involves the reductive amination of a 2-tetralone (B1666913) precursor. thieme-connect.comresearchgate.netnih.gov This process typically involves reacting the tetralone with an amine in the presence of a reducing agent. For this compound, this can be achieved by reacting 2-tetralone with di-n-propylamine or by a stepwise process involving initial reaction with n-propylamine followed by subsequent propylation. researchgate.net

The synthesis of the key hydroxylated analogue, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), often starts from 8-methoxy-2-tetralone (B1364922). tandfonline.com The amino group is introduced via reductive amination, and the final step involves demethylation of the methoxy (B1213986) group to the free phenol, typically using a strong acid like hydrobromic acid (HBr). tandfonline.com An alternative route for synthesizing 8-OH-DPAT avoids the common 8-methoxy-2-tetralone intermediate by employing a Curtius degradation of a tetralin carboxylic acid. tandfonline.comtandfonline.com This method starts with the Friedel-Crafts cyclisation of (2-methoxy benzyl) succinic acid to form a tetralin carboxylic acid, which is then converted to the amine. tandfonline.com

Similarly, the synthesis of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) can be achieved from 5-methoxy-2-tetralone (B30793). researchgate.netacs.org The synthesis scheme involves the reductive amination of 5-methoxy-2-tetralone with n-propylamine, followed by N-alkylation to introduce the second propyl group, and finally demethylation with boron tribromide to yield the desired hydroxylated product. researchgate.netresearchgate.net

Enzymatic approaches have also been developed. Imine reductases (IREDs) have been used for the enantioselective reductive coupling of 2-tetralones with primary amines, providing a biocatalytic route to precursors for compounds like 5-OH-DPAT. researchgate.netnih.govresearchgate.net

Table 1: Synthetic Routes to DPAT and Hydroxylated Analogues via Tetralone Precursors

| Target Compound | Precursor | Key Reactions | Reference(s) |

|---|---|---|---|

| This compound (DPAT) | 2-Tetralone | Reductive amination with di-n-propylamine | nih.gov |

| 8-OH-DPAT | 8-Methoxy-2-tetralone | Reductive amination, Demethylation (HBr) | tandfonline.com |

| 8-OH-DPAT | (2-Methoxy benzyl) succinic acid | Friedel-Crafts cyclisation, Curtius degradation, N-alkylation, Demethylation | tandfonline.comtandfonline.com |

| 5-OH-DPAT | 5-Methoxy-2-tetralone | Reductive amination, N-alkylation, Demethylation (BBr₃) | researchgate.netresearchgate.net |

| 5-OH-DPAT Precursor | 2-Tetralone | Enzymatic reductive amination (IREDs) | researchgate.netnih.gov |

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The biological activity of aminotetralin derivatives is often stereospecific, making the synthesis of single enantiomers a critical goal. nih.gov This is achieved through two main strategies: asymmetric synthesis, which creates a specific stereoisomer directly, and the resolution of racemic mixtures.

Asymmetric synthesis has been successfully applied to 2-aminotetralin derivatives. One notable method is the chiral phosphoric acid-catalyzed reductive amination of β-tetralones, which produces chiral β-aminotetralins with good yield and high enantiomeric excess. thieme-connect.com Biocatalytic methods, such as the use of engineered imine reductases (IREDs) or transaminases, have emerged as powerful tools for the enantioselective synthesis of these compounds from 2-tetralones. researchgate.netnih.govresearchgate.netrsc.orgresearchgate.net These enzymatic methods can offer high yields and excellent enantioselectivity (>95% ee). researchgate.net Another approach involves the asymmetric aziridination of 1,2-dihydronaphthalenes. ntnu.no

Enantiomeric resolution is a common technique to separate racemic mixtures of aminotetralins. This can be accomplished by forming diastereomeric salts with a chiral acid, such as (S)-mandelic acid or di-p-toluoyl-L-tartaric acid, followed by fractional crystallization. researchgate.netnih.gov After separation, the desired enantiomer of the aminotetralin can be recovered. researchgate.net Another widely used method is chiral high-performance liquid chromatography (HPLC), which can separate the enantiomers of various 2-aminotetralin analogues. nih.govgoogle.com For instance, cellulose (B213188) tris(3,5-dimethylphenylcarbamate) is a chiral stationary phase used effectively for this purpose. google.com

Table 2: Methods for Stereoselective Synthesis and Resolution

| Method | Description | Key Reagents/Techniques | Reference(s) |

|---|---|---|---|

| Asymmetric Reductive Amination | Catalytic conversion of a tetralone to a specific enantiomer of an aminotetralin. | Chiral phosphoric acid, Hantzsch ester | thieme-connect.com |

| Biocatalytic Reductive Amination | Use of enzymes to stereoselectively synthesize chiral amines from tetralones. | Imine Reductases (IREDs), Transaminases | nih.govresearchgate.netresearchgate.net |

| Diastereomeric Salt Resolution | Separation of enantiomers by forming salts with a chiral resolving agent. | (S)-Mandelic acid, Di-p-toluoyl-L-tartaric acid | researchgate.netnih.gov |

| Chiral HPLC | Chromatographic separation of enantiomers. | Chiral stationary phases (e.g., Chiral AGP, cellulose derivatives) | nih.govgoogle.com |

Design and Synthesis of this compound Derivatives and Analogues

Modifications on the Tetralin Ring System (e.g., Positional Hydroxylation)

Hydroxylation of the aromatic ring of DPAT has been a major focus, leading to compounds with significantly different receptor affinities and selectivities. The position of the hydroxyl group is crucial.

5-Hydroxy Analogues : 5-OH-DPAT is a potent dopamine (B1211576) D2 and D3 receptor agonist. nih.govnih.gov Its synthesis typically starts from 5-methoxytetralone, as described previously. researchgate.net Pyridine (B92270) analogues of 5-OH-DPAT, where the phenolic ring is replaced by a pyridine or pyridone ring, have also been synthesized to investigate the importance of the phenolic hydroxyl group for activity. nih.govacs.org

8-Hydroxy Analogues : 8-OH-DPAT is the prototypical selective 5-HT1A receptor agonist. tandfonline.comtandfonline.comwikipedia.org Its synthesis from 8-methoxy-2-tetralone or via Curtius degradation is well-established. tandfonline.comtandfonline.com

7-Hydroxy Analogues : The synthesis of 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) has also been pursued to create ligands with different pharmacological profiles, often showing high affinity for dopamine receptors. acs.org

These syntheses generally follow the pattern of using a methoxy-substituted tetralone, introducing the aminodipropyl side chain, and then performing a final demethylation step to unmask the hydroxyl group. tandfonline.comresearchgate.net

Chemical Alterations to the N-Alkyl Chains

Modifying the N,N-dipropyl groups has been another key strategy to probe receptor-ligand interactions. acs.org This includes varying the length of the alkyl chains, introducing functional groups, or having asymmetric N-substituents.

Asymmetric N-Substitution : Analogues such as N-methyl-N-propyl-2-aminotetralin have been synthesized and evaluated. nih.gov

Functionalized N-Alkyl Chains : Derivatives where one of the N-alkyl substituents carries a functional group have been prepared to explore potential accessory binding sites on the target receptors. nih.gov For example, analogues with an N-(3'-iodo-2'-propenyl) group have been synthesized as potential ligands for imaging studies. nih.gov The synthesis of these compounds often involves the N-alkylation of a mono-propylated aminotetralin precursor. researchgate.netnih.gov

These studies have shown that the receptor can accommodate a variety of bulky and functionalized N-alkyl substituents. nih.govacs.org

Development of Conformationally Restricted Analogues

To better understand the bioactive conformation of 2-aminotetralins, conformationally restricted analogues have been synthesized. nih.govnih.gov These rigid structures limit the rotational freedom of the molecule, providing insight into the optimal geometry for receptor binding. This is often achieved by introducing additional rings to the aminotetralin scaffold.

Syntheses of tricyclic analogues, such as 2,3,3a,4,9,9a-hexahydro-1H-benz[f]indoles and 2,3,3a,4,5,9b-hexahydro-1H-benz[e]indoles, have been reported. nih.govnih.gov These compounds are essentially 2-aminotetralins where a five-membered ring is fused between the nitrogen atom and either the C-3 or C-1 position of the tetralin system. nih.govnih.gov The synthesis of these rigid analogues also starts from the corresponding 2-tetralones. nih.gov These studies have revealed that the stereochemistry (cis vs. trans fusion) of the newly formed ring significantly impacts pharmacological activity. nih.govnih.gov

Hybrid Compound Architectures

The development of hybrid molecules incorporating the this compound scaffold represents a strategic approach to modulate receptor affinity and selectivity. By combining the pharmacophore of a known agonist with other molecular fragments, researchers have created novel compounds with unique pharmacological profiles. A notable strategy involves the fusion of the 2-aminotetralin structure with a piperazine (B1678402) moiety. acs.orgnih.gov This approach has led to the synthesis of hybrid compounds targeting dopamine D2 and D3 receptors. acs.orgnih.gov

One area of investigation has focused on creating hybrid molecules based on the 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) and 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) pharmacophores. researchgate.net In these constructs, the N-propyl group is typically retained, and a linker, such as an ethyl group, connects the aminotetralin core to an aryl-substituted piperazine. researchgate.net The synthesis of these hybrids often begins with the reductive amination of a corresponding methoxy-2-tetralone with n-propylamine. researchgate.net This is followed by N-alkylation with a suitable reagent like chloroacetyl chloride to introduce a reactive handle. researchgate.net Subsequent coupling with various aryl piperazines yields the final hybrid compounds. researchgate.net

These structural modifications aim to explore the structure-activity relationships (SAR) by varying the position of the phenolic hydroxyl group on the aromatic ring of the aminotetralin and by introducing different substituents on the arylpiperazine fragment. researchgate.net For instance, compounds derived from a hybrid template of aminotetralin and piperazine have demonstrated agonist interactions with dopamine D2/D3 receptors. nih.gov The goal of this molecular hybridization is often to develop ligands with high affinity and improved selectivity for specific receptor subtypes. nih.govresearchgate.net

Radiochemical Synthesis for Ligand Development

The synthesis of radiolabeled analogues of this compound and its derivatives is crucial for their use as probes in biomedical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These radioligands allow for the non-invasive in vivo study and visualization of their target receptors.

Carbon-11 (B1219553) Labeled Analogues

Carbon-11 ([¹¹C]), a positron-emitting isotope with a half-life of approximately 20 minutes, is frequently used to label 2-aminotetralin derivatives for PET imaging. The radiosynthesis of [¹¹C]-labeled analogues often involves the N-alkylation of a suitable precursor with a [¹¹C]-labeled alkylating agent.

A common precursor for these syntheses is the corresponding des-propyl or secondary amine derivative. For example, the synthesis of (+/-)-2-(N-Phenethyl-N-1'-[¹¹C]propyl)amino-5-hydroxytetralin ([¹¹C]PPHT) has been reported via a two-step process. nih.gov This method involves reacting [¹¹C]propionyl chloride with 5-hydroxy-2-[N-(2-phenethyl)amino]tetralin, followed by reduction with lithium aluminum hydride (LiAlH₄). nih.gov The [¹¹C]propionyl chloride itself is prepared from [¹¹C]CO₂. nih.gov This synthesis yields the final product with a radiochemical yield of 5–10%. nih.gov

Another approach involves the direct N-alkylation of a secondary amine precursor. The synthesis of [¹¹C]-5-OH-DPAT, a potent N,N-dipropyl 5-hydroxy-2-aminotetralin (B1209819), has been achieved for use in autoradiography and PET studies. researchgate.net The general synthetic scheme for producing precursors for such carbon-11 labeling starts with the synthesis of 5-methoxy-2-tetralone, which is then reacted with n-propylamine and reduced to form the secondary amine, 2-(N-propylamino)-5-methoxytetralin. researchgate.net Demethylation yields the 2-(N-propylamino)-5-hydroxytetralin precursor, which can then be alkylated with a [¹¹C]-labeled propyl group. researchgate.net

Table 1: Research Findings for Carbon-11 Labeled this compound Analogues

| Compound | Precursor | Labeling Agent | Radiochemical Yield (decay corrected) | Specific Activity | Reference |

|---|---|---|---|---|---|

| [¹¹C]PPHT | 5-hydroxy-2-[N-(2-phenethyl)amino]tetralin | [¹¹C]Propionyl chloride / LiAlH₄ | 5-10% | 9–37 GBq/μmol | nih.gov |

| [¹¹C]-5-OH-DPAT | 2-(N-propylamino)-5-hydroxytetralin | [¹¹C]Propyl iodide | Not specified | Not specified | researchgate.net |

Iodine-125 (B85253) Labeled Analogues

Iodine-125 ([¹²⁵I]) is a gamma-emitting radionuclide with a longer half-life, making it suitable for in vitro binding assays and autoradiography. The synthesis of [¹²⁵I]-labeled 2-aminotetralin derivatives often involves the radioiodination of a precursor molecule, typically a non-iodinated or a trialkyltin-substituted derivative. researchgate.netscispace.com

One strategy is based on the synthesis of (R,S)trans-5-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin ((R,S)trans-5-OH-PIPAT), a dopamine D2-like receptor ligand derived from 5-OH-DPAT. researchgate.netscispace.com The synthesis starts with the reductive amination of 5-methoxy-2-tetralone with n-propylamine, followed by N-alkylation to introduce a propynyl (B12738560) group. researchgate.netscispace.com This intermediate is then converted to a tri-n-butyltin derivative via reduction with tributyltin hydride. researchgate.netscispace.com The final step is an iododemetalation reaction using [¹²⁵I]NaI to introduce the iodine-125 label, followed by demethylation to yield [¹²⁵I]-(R,S)trans-5-OH-PIPAT. researchgate.netscispace.com This method allows for the successful radiolabeling of the compound. researchgate.net

Another general method for radioiodination is the [¹²⁵I]I exchange method or the treatment of an iodo-free precursor with [¹²⁵I]NaI in the presence of an oxidizing agent. nih.gov These methods are used to produce various radioiodinated aminotetralin analogues for potential brain imaging applications. nih.govacs.org

Table 2: Research Findings for Iodine-125 Labeled this compound Analogues

| Compound | Precursor Type | Labeling Method | Key Intermediate | Reference |

|---|---|---|---|---|

| [¹²⁵I]-(R,S)trans-5-OH-PIPAT | Tri-n-butyltin derivative | Iododemetalation | 5-methoxy-N-propyl-N-2'-propynyl-2-aminotetralin | researchgate.netscispace.com |

Spectroscopic Characterization and Advanced Analytical Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds like N,N-Dipropyl-2-aminotetralin. While specific spectral data for the parent compound is not widely published, the analysis of closely related aminotetralin derivatives is well-documented, establishing a clear precedent for its application. For instance, ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of synthesized analogues. ddtjournal.comtandfonline.com

Mass Spectrometry (MS) in Compound Verification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, MS is critical for verifying its identity. The compound has a molecular formula of C₁₆H₂₅N and a calculated molecular weight of approximately 231.38 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound provides both retention time data from the GC and a mass spectrum from the MS. nih.gov The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is also characteristic; for this compound, prominent peaks are observed at mass-to-charge ratios (m/z) of 202, 131, and 198, which correspond to specific fragments of the molecule, aiding in its unambiguous identification. nih.gov High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, allowing for the confirmation of the elemental formula. nih.gov

Table 1: GC-MS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅N |

| Molecular Weight | 231.38 g/mol |

| Top Mass Spectrum Peak (m/z) | 202 |

| 2nd Highest Peak (m/z) | 131 |

| 3rd Highest Peak (m/z) | 198 |

Data sourced from PubChem. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features. nih.govacs.org

Key expected absorptions include:

C-H stretching (aromatic): Peaks typically appear above 3000 cm⁻¹, indicating the C-H bonds on the benzene (B151609) ring portion of the tetralin structure.

C-H stretching (aliphatic): Strong absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the saturated ring and the propyl groups.

C=C stretching (aromatic): Absorptions in the range of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-N stretching: This bond in the tertiary amine would typically appear in the fingerprint region of the spectrum, around 1000-1200 cm⁻¹.

These spectral features, when analyzed together, provide corroborating evidence for the presence of the tetralin core and the N,N-dipropylamino substituent. ddtjournal.comtandfonline.com

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of compounds like this compound. researchgate.net HPLC systems coupled with a suitable detector (e.g., UV-Vis or MS) can be used to quantify the compound in various matrices, including biological samples. google.com The method allows for the separation of the target compound from impurities and starting materials with high resolution. acs.org Furthermore, chiral HPLC is a critical application for separating the enantiomers (R and S forms) of aminotetralin derivatives, which is often necessary as different stereoisomers can exhibit distinct biological activities. nih.gov The separation is typically achieved on a reverse-phase C18 column using a mobile phase such as a mixture of acetonitrile (B52724) and water. google.com

Column chromatography is a fundamental and widely used method for the purification of this compound and its analogues on a preparative scale. acs.orgepo.org In this technique, a solution of the crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. tandfonline.commdpi.com An eluting solvent or a solvent gradient of increasing polarity (e.g., a hexane/ethyl acetate (B1210297) mixture) is used to move the components through the column at different rates, allowing for their separation. acs.org For basic compounds like this compound, basic alumina (B75360) can also be used as the stationary phase to achieve effective purification. epo.org The fractions are collected and analyzed (often by thin-layer chromatography) to isolate the pure compound. tandfonline.com

X-ray Crystallography for Crystalline Structure Determination

Molecular Interactions and Receptor Pharmacology

Serotonergic Receptor System Interactions

In addition to their dopaminergic activity, certain N,N-Dipropyl-2-aminotetralin derivatives are potent ligands at serotonin (B10506) (5-HT) receptors. The most prominent example is 8-hydroxy-N,N-dipropyl-2-aminotetralin (8-OH-DPAT), which is widely recognized as a classic, highly selective 5-HT1A receptor agonist. pubcompare.aiuq.edu.auacs.orgnih.gov This compound is extensively used in neuropharmacological research to study serotonin receptor interactions and their related biological processes. pubcompare.airesearchgate.net The agonist activity of 8-OH-DPAT at 5-HT1A receptors is potent and has been characterized in numerous functional assays. acs.orgnih.gov Its selectivity for the 5-HT1A subtype allows for targeted investigation of the roles of this specific receptor in various physiological and behavioral functions. uq.edu.au

Adrenergic Receptor System Interactions (e.g., Alpha-Adrenergic Subtypes)

The 2-aminotetralin chemical scaffold is not limited to serotonin receptors; it also serves as a basis for ligands targeting adrenergic receptors. A novel class of 5-substituted-2-aminotetralins (5-SATs) has been developed that exhibits diverse pharmacological activities at α2-adrenergic receptors. nih.gov Depending on the specific substitutions, these analogs can act as partial agonists at α2A-adrenergic receptors while simultaneously functioning as inverse agonists at α2C-adrenergic receptors. nih.gov This dual activity is a novel pharmacological profile. The α2-adrenergic receptors are G-protein coupled receptors, with the α2A and α2C subtypes sharing a high degree of binding pocket homology, which complicates the design of selective ligands. nih.govnih.gov

Ligand-Receptor Binding Thermodynamics

Understanding the thermodynamic forces that govern the binding of a ligand to its receptor provides deep insights into the molecular interactions at play. researchgate.net

The binding of ligands to the 5-HT1A receptor has been studied thermodynamically by measuring affinity constants at various temperatures. nih.gov For a series of 15 ligands, including tryptamine, phenylpiperazine, and tetralin derivatives, the binding process was analyzed to determine the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). nih.gov The binding of a ligand to a receptor is a complex process involving the desolvation of both the ligand and the protein, potential conformational changes, and the formation of direct interactions. researchgate.net The change in enthalpy (ΔH°) is associated with the formation of new bonds like hydrogen bonds and van der Waals interactions, while the change in entropy (ΔS°) is often driven by the displacement of ordered water molecules, leading to hydrophobic interactions. researchgate.net The relationship between these thermodynamic parameters is often characterized by enthalpy-entropy compensation, where a favorable change in enthalpy is offset by an unfavorable change in entropy, or vice versa. researchgate.net

Cellular Signaling Cascades and Receptor Activation Mechanisms

Upon agonist binding, G-protein coupled receptors (GPCRs) like the 5-HT1A and α2-adrenergic receptors initiate intracellular signaling cascades.

The 5-HT1A receptor preferentially couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) formation. if-pan.krakow.pl Activation of 5-HT1A receptors by agonists such as 8-OH-DPAT can also lead to the phosphorylation of Glycogen Synthase Kinase-3β (GSK3β), a process mediated by a Gi-coupled signaling pathway. frontiersin.org

Similarly, α2-adrenergic receptors are primarily coupled to Gi proteins, and their activation also results in the inhibition of adenylyl cyclase and reduced cAMP levels. nih.gov The activation of these receptors by 2-aminotetralin-based ligands can lead to potent Gαi-mediated inhibition of adenylyl cyclase. nih.gov

The 5-HT7 receptor, in contrast, is coupled to Gs proteins and stimulates adenylyl cyclase activity. nih.govpnas.org In some cellular systems, the 5-HT7 receptor can also activate cyclases that are regulated by intracellular calcium. nih.gov The activation of the ERK pathway by 8-OH-DPAT in hippocampal neurons is a key signaling event downstream of 5-HT7 receptor activation. nih.gov

G-Protein Coupled Receptor (GPCR) Activation

This compound and its hydroxylated analog, 8-hydroxy-N,N-dipropyl-2-aminotetralin (8-OH-DPAT), are recognized for their significant interactions with G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (B1211576) receptors. The activation of these receptors is a critical process initiated by the binding of a ligand (agonist), which triggers a conformational change in the receptor. This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein's α-subunit. nih.govmdpi.com Following this exchange, the G-protein dissociates into its active components—the Gα-GTP subunit and the Gβγ dimer—which then modulate various intracellular effector systems, such as adenylyl cyclase and ion channels. nih.govmdpi.com

Research has extensively characterized 8-OH-DPAT as a prototypical and potent agonist for the 5-HT1A receptor. lsu.edupubcompare.ai Its binding affinity for this receptor is high, as demonstrated in various studies. For instance, saturation studies using radiolabeled 8-OH-DPAT ([³H]-8-OH-DPAT) have identified a single high-affinity binding site on human 5-HT1A receptors expressed in HEK293 cells and in native rat cortex tissue, with a dissociation constant (KD) of approximately 1 nM. nih.gov The functional consequence of this binding is the activation of Gi/Go proteins, which are inhibitory G-proteins. mdpi.com This activation leads to downstream effects such as the inhibition of adenylyl cyclase, which reduces cyclic adenosine monophosphate (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization. mdpi.commedchemexpress.com

The stereochemistry of 8-OH-DPAT plays a crucial role in its interaction with the 5-HT1A receptor. While both the R- and S-enantiomers exhibit similar binding affinities, their functional efficacies differ significantly. lsu.edu The R-enantiomer generally acts as a full and potent agonist, whereas the S-enantiomer behaves as a partial agonist. lsu.edu

Beyond the 5-HT1A receptor, 8-OH-DPAT also demonstrates affinity for other GPCRs, although generally at lower levels. It binds to 5-HT7 receptors and shows weak affinity for 5-HT1B, α1-adrenoceptors, α2-adrenoceptors, and dopamine D2 receptors. nih.govresearchgate.netoup.com Notably, (+)8-OH-DPAT acts as a partial agonist at human α2-adrenoceptors, with a preference for the α2B subtype. oup.com This interaction is sensitive to GTPγS, confirming its nature as an agonist that couples to G-proteins. oup.com

The non-hydroxylated parent compound, this compound (also known as TL-68), is primarily characterized as a dopamine receptor agonist. tandfonline.comnih.gov Studies using Xenopus oocytes have shown that this compound compounds can activate dopamine D2S receptors. nih.gov Furthermore, aminotetralin derivatives like 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) have been instrumental in characterizing dopamine D3 receptors, demonstrating that these D2-like receptors couple to G-protein-regulated potassium channels. nih.govelsevier.es The activation of D2, D3, and D4 receptors by 7-OH-DPAT was shown to be dependent on pertussis toxin-sensitive G-proteins, indicating coupling through the Gi/Go pathway. elsevier.es

Functional assays, such as those measuring [³⁵S]GTPγS binding, provide a direct measure of G-protein activation. In tissues expressing 5-HT1A receptors, agonists like 8-OH-DPAT stimulate [³⁵S]GTPγS binding, and the magnitude of this stimulation (Emax) and the agonist's potency (pEC50) can be quantified to determine its efficacy. The difference in binding affinity between a radiolabeled agonist (like [³H]-8-OH-DPAT) and a radiolabeled antagonist can also serve as a predictor of a compound's functional efficacy at 5-HT1A receptors. nih.gov

Interactive Data Table: Receptor Binding Affinities of 8-OH-DPAT

| Receptor Subtype | Ligand | Binding Affinity (pKi / Ki) | Species | Reference |

| 5-HT1A | (+)-8-OH-DPAT | pIC50: 8.19 | Not Specified | nih.gov |

| 5-HT1A | R-8-OH-DPAT | 4.1 nM | Rat | lsu.edu |

| 5-HT1A | S-8-OH-DPAT | 6.1 nM | Rat | lsu.edu |

| 5-HT1B | (+)-8-OH-DPAT | pIC50: 5.42 | Not Specified | nih.gov |

| 5-HT1D | R(+)8-OH-DPAT | Moderate Affinity | Human | researchgate.net |

| 5-HT7 | (+)-8-OH-DPAT | Ki: 466 nM | Not Specified | nih.gov |

| α2B-adrenoceptor | (+)8-OH-DPAT | pKi: ~7 | Human | oup.com |

| α2A-adrenoceptor | (+)8-OH-DPAT | Weak Affinity (pKi < 6) | Human | oup.com |

| α2C-adrenoceptor | (+)8-OH-DPAT | Weak Affinity (pKi < 6) | Human | oup.com |

Interactive Data Table: Functional Activity of Aminotetralin Derivatives

| Compound | Receptor | Assay/Effect | Potency (EC50) | Efficacy | Species | Reference |

| 7-OH-DPAT | Dopamine D2 | GIRK Channel Activation | ~2 nM | Agonist | Human | elsevier.es |

| 7-OH-DPAT | Dopamine D3 | GIRK Channel Activation | ~3 nM | Agonist | Human | elsevier.es |

| 7-OH-DPAT | Dopamine D4 | GIRK Channel Activation | ~19 nM | Agonist | Human | elsevier.es |

| (+)8-OH-DPAT | α2B-adrenoceptor | [³⁵S]GTPγS Binding | Not Specified | Partial Agonist | Human | oup.com |

| (+)8-OH-DPAT | α2A-adrenoceptor | [³⁵S]GTPγS Binding | Lower than at α2B | Partial Agonist | Human | oup.com |

Structure Activity Relationship Sar Investigations

Impact of N-Substitution on Receptor Binding and Functional Efficacy

The nature of the substituents on the amino group of the 2-aminotetralin scaffold is a critical determinant of both receptor affinity and functional outcome. For N,N-Dipropyl-2-aminotetralin (DPAT) analogues, the size and character of these N-alkyl groups can fine-tune the compound's pharmacological profile.

Studies on 5-substituted-2-aminotetralins (5-SATs) have shown that substituting the scaffold with an N,N-dipropylamine moiety generally results in higher affinity across 5-HT₁ receptor subtypes compared to analogues with a smaller N,N-dimethylamine group. nih.gov However, this trend is not universal across all receptor families. At α₂-adrenergic receptors, N,N-dipropylamine analogues exhibit 10- to 25-fold lower affinity than their N,N-dimethylamine and pyrrolidine (B122466) counterparts. nih.gov This reduced affinity is likely due to steric constraints, as the bulkier dipropyl groups may encounter a restricted space within the receptor's binding pocket, particularly around a conserved aspartate residue. nih.gov

Conversely, for dopamine (B1211576) D₂ receptors, increasing the bulk of the N-substituents can dramatically enhance binding affinity. A comparison of 5-hydroxy-2-aminotetralin (B1209819) derivatives demonstrates this principle. The N,N-dipropyl version (5-OH-DPAT) has a weaker affinity than analogues with larger N-substituents like N-phenethyl-N-propyl (PPHT) or N-cyclohexylethyl-N-propyl (ZYY-339), with ZYY-339 showing subnanomolar affinity. nih.gov This suggests that for certain receptors, larger, lipophilic N-substituents can engage in additional favorable interactions within the binding site.

The N-substituents also influence activity at neurotransmitter transporters. While the size of the N-substituent has little effect on dopamine uptake inhibition, a substituent larger than a propyl group can make the compound a more potent dopamine uptake inhibitor. nih.gov For norepinephrine (B1679862) uptake, an ethyl group is considered optimal, with groups larger than propyl being less desirable. nih.gov Furthermore, the N-substituents can fundamentally alter the functional nature of the ligand, with subtle changes capable of shifting a compound's profile from an agonist to an antagonist or even an inverse agonist at the same receptor. mdpi.comnih.gov

| Compound | N-Substituents | Receptor/Target | Affinity (IC₅₀) | Reference |

| 5-OH-DPAT | N,N-dipropyl | Dopamine D₂ | 2.5 nM | nih.gov |

| PPHT | N-phenethyl-N-propyl | Dopamine D₂ | 0.65 nM | nih.gov |

| ZYY-339 | N-cyclohexylethyl-N-propyl | Dopamine D₂ | 0.010 nM | nih.gov |

Aromatic Ring Hydroxylation and its Positional Effects on Receptor Selectivity

The position of a hydroxyl (-OH) group on the aromatic ring of the 2-aminotetralin structure is a pivotal factor in determining receptor selectivity and potency. This modification significantly influences the molecule's interaction with different dopamine receptor subtypes and neurotransmitter transporters.

Research indicates that hydroxylation at the 5-position of the aminotetralin ring generally confers high efficacy at postsynaptic dopamine receptors. nih.gov In contrast, aminotetralins that lack this 5-OH group tend to exhibit high selectivity for dopamine autoreceptors, which regulate dopamine synthesis and release. nih.gov This dichotomy highlights the role of the 5-OH group in engaging specific amino acid residues that differentiate postsynaptic receptors from presynaptic autoreceptors.

Hydroxylation at other positions also modulates activity. A hydroxyl group at the 6-position has been shown to increase the inhibitory potency for both dopamine and norepinephrine uptake. nih.govnih.gov Conversely, a methoxy (B1213986) group at the 7-position tends to decrease the potency of uptake inhibition for both of these neurotransmitters. nih.govnih.gov The specific placement of the hydroxyl group can also lead to divergent activities between enantiomers. For instance, 5-OH substituted and 7-OH substituted aminotetralins display distinct pharmacological profiles for their respective R and S isomers at dopamine autoreceptors. nih.gov

| Position of -OH/-OCH₃ | Effect on Dopamine (DA) / Norepinephrine (NE) Activity | Reference |

| 5-OH | High postsynaptic DA receptor effectiveness | nih.gov |

| No 5-OH | High DA autoreceptor selectivity | nih.gov |

| 6-OH | Increases DA and NE uptake inhibitory potency | nih.govnih.gov |

| 7-OCH₃ | Decreases DA and NE uptake inhibitory potency | nih.govnih.gov |

| 5,7-di-OH | Less potent dopaminergic agents than 5,6- or 6,7-di-OH isomers | nih.gov |

Stereochemical Influences on Receptor Recognition and Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of the interaction between a ligand and its receptor. nih.gov For 2-aminotetralin derivatives, the chiral center at the C2 position means the molecule exists as a pair of non-superimposable mirror images called enantiomers, (R) and (S). These enantiomers can exhibit markedly different pharmacological properties, including potency, selectivity, and even functional activity. nih.govnih.gov

Significant differences in potency and selectivity are often observed between the enantiomers of 2-aminotetralin analogues. For a range of 5-substituted-2-aminotetralins, a strong stereoselective preference, often exceeding 50-fold, is seen for the (S)-enantiomer at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ receptors. nih.govacs.org This preference indicates that the (S) configuration provides the optimal spatial orientation for fitting into the binding pockets of these serotonin (B10506) receptor subtypes.

This stereoselectivity can be receptor-dependent. For instance, while N,N-dimethylamine-substituted 5-SATs show a 20- to 40-fold preference for the (S)-enantiomer at α₂-adrenergic receptors, the corresponding N,N-dipropylamine analogues show only a slight preference for the same enantiomer. nih.govacs.org

The interplay between stereochemistry and other structural features, like hydroxylation, can lead to complex outcomes. In monohydroxy-2-aminotetralins, the enantiomers can possess not just different potencies but opposing functional activities. For the 5-hydroxy substituted agonist N-0437, the S(-) isomer acts as a potent agonist at dopamine autoreceptors, whereas the R(+) isomer functions as an antagonist. nih.gov In contrast, for the 7-hydroxy substituted 7-OH-DPAT, the R(+) enantiomer is a potent agonist, while the S(-) enantiomer displays only weak agonistic activity. nih.gov These findings underscore that each enantiomer should be considered a distinct pharmacological entity. nih.gov

| Compound/Class | Enantiomeric Preference | Receptor(s) | Reference |

| 5-SATs | (S) > (R) (≥50-fold) | 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₒ | nih.govacs.org |

| N,N-dipropyl 5-SATs | Slight preference for (S) | α₂-Adrenergic | nih.govacs.org |

| (±)-N-0437 (5-OH) | S(-) is agonist; R(+) is antagonist | Dopamine Autoreceptors | nih.gov |

| (±)-7-OH-DPAT (7-OH) | R(+) is potent agonist; S(-) is weak agonist | Dopamine Autoreceptors | nih.gov |

Conformational Analysis and its Correlation with Receptor Interactions

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional shape, or conformation. The specific conformation adopted by the molecule determines how well it fits into the receptor's binding site and aligns its key functional groups for interaction.

Molecular modeling and computational studies are instrumental in elucidating these interactions. nih.gov A crucial interaction for many 2-aminotetralin derivatives is the formation of an electrostatic bond between the protonated nitrogen of the amino group and a conserved aspartate residue within the transmembrane domain of the receptor (e.g., Asp114 in the D₂ receptor). nih.gov The conformation of the tetralin ring system and the orientation of the N-alkyl substituents are critical for positioning this nitrogen atom correctly.

The size of the N-substituents directly influences the ligand's conformation and its fit within the receptor. As noted previously, the lower affinity of N,N-dipropylamine-substituted analogues at α₂-adrenergic receptors is attributed to the restricted space around a key aspartate residue, indicating a direct link between substituent size, ligand conformation, and receptor interaction. nih.gov

The receptor environment itself, including the cell membrane, can influence the ligand's conformation. nih.govutupub.fi It has been proposed that amphipathic molecules like dopamine and its analogues may first partition into the lipid membrane and then diffuse laterally to access the receptor's binding site. utupub.fi This membrane-dependent entry mechanism suggests that the conformation adopted by the ligand within the membrane is an important precursor to receptor binding. Theoretical calculations on related structures, such as 2-aminoindans, have shown that specific isomers possess a more planar geometry, which is more suitable for interacting with the dopaminergic receptor. duke.edu This highlights how subtle differences in the molecule's preferred shape can lead to significant variations in biological activity.

Role of Linker Chemistry in Hybrid Aminotetralin Analogues

The N-substituents on the 2-aminotetralin core can be viewed not just as simple alkyl groups but as potential linkers to secondary pharmacophores or interacting moieties, creating hybrid analogues. The chemistry of this "linker"—its length, flexibility, and terminal group—is a key element in the design of ligands with enhanced affinity and selectivity.

This concept is well-illustrated by a series of 5-hydroxy-2-aminotetralin derivatives where one of the N-propyl groups is replaced by a longer, more complex chain. By extending the N-substituent from a simple propyl group to N-phenethyl or N-cyclohexylethyl, a dramatic increase in affinity for the dopamine D₂ receptor is achieved. nih.gov In these molecules, the ethyl chain acts as a linker, and the terminal phenyl or cyclohexyl group serves as a secondary interacting moiety that can engage with additional pockets within the receptor.

The data shows a clear trend: moving from N,N-dipropyl (5-OH-DPAT) to N-phenethyl-N-propyl (PPHT) and then to N-cyclohexylethyl-N-propyl (ZYY-339) results in a progressive and significant enhancement of D₂ receptor affinity, with the IC₅₀ value decreasing from 2.5 nM to just 0.010 nM. nih.gov This demonstrates that the N-substituent can function as a linker in a hybrid-like structure, where the linker's chemistry is critical for optimizing receptor interactions and achieving high-potency ligands.

Preclinical Pharmacological Investigations in Biological Systems

In Vitro Receptor Binding Assays

In vitro studies are fundamental in characterizing the pharmacological profile of a compound by assessing its affinity and functional activity at various receptors.

Membrane binding assays are used to determine the affinity of a ligand for a specific receptor. These studies have been crucial in understanding the receptor interaction profile of N,N-Dipropyl-2-aminotetralin (DPAT) and its derivatives.

Racemic DPAT, which lacks aromatic substituents, has been shown to interact with both dopaminergic and serotoninergic systems. nih.gov The enantiomers of DPAT exhibit stereospecific binding. The (R)-enantiomer has a threefold higher affinity for 5-HT1A receptors, while the (S)-enantiomer shows a sixfold higher affinity for dopamine (B1211576) D2 receptors. nih.gov

Derivatives of DPAT, particularly hydroxylated forms, have been extensively studied to delineate their receptor affinities. For instance, 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) is a potent ligand for the dopamine D3 receptor. In transfected Chinese hamster ovary (CHO) cells, [3H]7-OH-DPAT binds to D3 receptors with subnanomolar affinity (Kd of 0.8 nM). scispace.comcapes.gov.brresearchgate.net Its affinity is significantly lower for other dopamine receptor subtypes, being approximately 100-fold lower at D2, 1000-fold lower at D4, and 10,000-fold lower at D1 receptors. scispace.comcapes.gov.brresearchgate.net This high selectivity makes [3H]7-OH-DPAT a valuable radioligand for studying D3 receptors. scispace.comcapes.gov.br

Similarly, 5-hydroxy-N,N-di-n-propyl-2-aminotetralin (5-OH-DPAT) and its enantiomers demonstrate high, stereospecific affinity for dopamine receptors in the calf-brain striatum. researchgate.net The affinities of N,N-disubstituted 2-aminotetralins for the rat striatal D2 dopamine receptor have been determined using [3H]spiperone as the radioligand. nih.gov The presence of guanosine-5'-triphosphate (GTP) shifted the displacement curves to the right, a characteristic of agonist binding at G-protein coupled receptors. nih.gov

The thermodynamic properties of ligand binding to the 5-HT1A receptor have been investigated for a series of compounds, including tetralin derivatives. nih.gov These studies, using [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), have provided insights into the molecular forces driving the binding process. nih.gov

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki/Kd) | Tissue/Cell Model | Reference |

| (R)-DPAT | 5-HT1A | 3-fold higher than (S)-DPAT | Not Specified | nih.gov |

| (S)-DPAT | Dopamine D2 | 6-fold higher than (R)-DPAT | Not Specified | nih.gov |

| 7-OH-DPAT | Dopamine D3 | Kd = 0.8 nM | Transfected CHO cells, Rat brain | scispace.comcapes.gov.brresearchgate.net |

| 7-OH-DPAT | Dopamine D2 | ~100-fold lower than D3 | Transfected CHO cells | scispace.comcapes.gov.brresearchgate.net |

| 7-OH-DPAT | Dopamine D4 | ~1000-fold lower than D3 | Transfected CHO cells | scispace.comcapes.gov.brresearchgate.net |

| 7-OH-DPAT | Dopamine D1 | ~10,000-fold lower than D3 | Transfected CHO cells | scispace.comcapes.gov.brresearchgate.net |

| 5-OH-DPAT | Dopamine | IC50 = 2.5 nM | Not Specified | researchgate.net |

| Dipropyl-6-hydroxy-3-chromanamine (DP-6OH-3CA) | Dopamine (displacing [3H]5,6-DPAT) | Ki = 106 nM | Not Specified | oup.com |

| Dipropyl-6-hydroxy-3-chromanamine (DP-6OH-3CA) | Dopamine (displacing [3H]N-0437) | Ki = 143 nM | Not Specified | oup.com |

Cell-based functional assays provide information on the intrinsic activity of a compound, determining whether it acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Studies on the enantiomers of DPAT have revealed distinct functional profiles. In functional tests, (R)-DPAT behaves as a 5-HT1A receptor agonist, while (S)-DPAT acts as a dopamine D2 receptor agonist. nih.gov This is consistent with their respective binding affinities.

The functional activity of 7-OH-DPAT at dopamine D3 receptors has been a subject of significant research. Its agonist properties at D3 receptors are well-established. nih.govjst.go.jpnih.gov The compound's effects are often compared to those of other dopamine agonists, such as the D2-preferring agonist bromocriptine, to highlight its D3 selectivity. nih.govjst.go.jp

The anticholinergic properties of this compound (TL-68) have been evaluated in isolated tissue preparations. TL-68 was found to competitively antagonize carbachol-induced contractions in the guinea-pig trachea, indicating muscarinic receptor antagonism. nih.gov However, it was inactive at nicotinic cholinergic receptors in the rat phrenic nerve-diaphragm preparation. nih.gov

| Compound/Derivative | Receptor | Functional Activity | Assay/Model | Reference |

| (R)-DPAT | 5-HT1A | Agonist | Postsynaptic action tests | nih.gov |

| (S)-DPAT | Dopamine D2 | Agonist | Postsynaptic action tests | nih.gov |

| 7-OH-DPAT | Dopamine D3 | Agonist | Various functional assays | nih.govjst.go.jpnih.gov |

| This compound (TL-68) | Muscarinic | Competitive antagonist | Guinea-pig isolated tracheal strip | nih.gov |

| This compound (TL-68) | Nicotinic | Inactive | Rat phrenic nerve-diaphragm | nih.gov |

In Vivo Neuropharmacological Studies in Animal Models

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound in a whole organism.

The expression of the immediate early gene c-fos is often used as a marker of neuronal activation. Studies on 7-OH-DPAT have utilized this technique to map the brain regions affected by its administration.

Subcutaneous administration of 7-OH-DPAT in rats has been shown to markedly increase c-fos mRNA expression in the cerebellum in a dose-dependent manner. nih.govjst.go.jp In contrast, its effects in the striatum, nucleus accumbens, and frontal cortex were negligible. nih.govjst.go.jp This effect on cerebellar c-fos expression was blocked by D2-type receptor antagonists like haloperidol (B65202) and perospirone, but not by the D1-type antagonist SCH23390. nih.govjst.go.jp Furthermore, dopaminergic denervation with 6-hydroxydopamine potentiated the 7-OH-DPAT-induced c-fos expression in the cerebellum, suggesting that the effect is mediated by postsynaptic dopamine D3 receptors. nih.govjst.go.jp

Pretreatment with 7-OH-DPAT has also been shown to attenuate clozapine-induced c-fos expression in the nucleus accumbens and lateral septum, and completely block it in the major island of Calleja, suggesting that clozapine's effects in these regions may be due to its antagonist actions at D3 receptors. nih.gov

Brain microdialysis studies in awake rats have been employed to investigate the effects of 7-OH-DPAT on neurotransmitter dynamics. Intraperitoneal administration of 7-OH-DPAT dose-dependently decreased the release, metabolism, and synthesis of dopamine in both the dorsal striatum and the nucleus accumbens. nih.gov The compound was more potent in the nucleus accumbens than in the dorsal striatum. nih.gov

The effects of the enantiomers of DPAT on serotonin (B10506) and dopamine synthesis have also been examined. (R)-DPAT was found to be more potent than (S)-DPAT at inhibiting the accumulation of 5-hydroxytryptophan (B29612) (a marker of serotonin synthesis), while (S)-DPAT was more potent at inhibiting the accumulation of DOPA (a marker of dopamine synthesis). nih.gov

Studies on various 2-aminotetralin derivatives have also explored their effects on the efflux of [3H]-dopamine from rat striatal slices. nih.gov The 7-OH and 6,7-diOH derivatives of this compound only slightly affected tritium (B154650) efflux, while the 6-OH, 5-OH, and 5,6-diOH derivatives were inactive. nih.gov These findings suggest that different 2-aminotetralin derivatives have varying interactions with the dopamine uptake system. nih.gov

Autoradiography and Positron Emission Tomography (PET) are powerful imaging techniques used to visualize the distribution of radiolabeled compounds in the brain.

Autoradiography studies using [3H]7-OH-DPAT have been instrumental in localizing dopamine D3 receptors in the rat brain. scispace.comresearchgate.net These studies revealed that D3 receptors have a restricted distribution, being most abundant in phylogenetically ancient areas such as the paleostriatum and the archicerebellum. scispace.comresearchgate.net Specifically, high levels of labeling were observed in the islands of Calleja and the molecular layer of lobules 9 and 10 of the cerebellum. researchgate.net

The development of carbon-11 (B1219553) labeled 5-OH-DPAT ([11C]-5-OH-DPAT) has enabled PET imaging studies in rats and monkeys. researchgate.net These in vivo studies have shown high binding in the striatum with reversible kinetics. researchgate.net The binding was blocked by haloperidol and increased by dopamine depletion, confirming its interaction with dopamine D2-like receptors. researchgate.net

Furthermore, pharmacological MRI (phMRI) has been used to examine the hemodynamic response to 7-OH-DPAT in rodent and primate models of Parkinson's disease. nih.gov These studies provide a functional neuroimaging approach to investigate the role of D3 receptors in vivo. nih.gov

Receptor Abundance and Distribution Studies

This compound and its analogs primarily exert their effects through interaction with dopamine and serotonin receptor systems. The distribution and density of these receptors in the central nervous system are crucial for understanding the compound's pharmacological profile.

Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. frontiersin.org These receptors are widely distributed throughout the brain, where they modulate motor functions, cognition, motivation, and emotion. frontiersin.orgnih.gov The D1 receptor is the most abundant dopamine receptor subtype in the brain, followed by D2, D3, D5, and the least abundant D4. nih.gov

High concentrations of dopamine receptors are found predominantly in the basal ganglia, including the striatum (caudate nucleus and putamen), nucleus accumbens, and substantia nigra. nih.govpsychiatrictimes.commdpi.com Specifically, the caudate nucleus and putamen show similar densities of D1 and D2 receptors. nih.gov However, in limbic and neocortical regions, D1 receptor densities can be four to seven times higher than D2 receptors. nih.gov The D2-like receptors, the main targets for many antipsychotic drugs, are anatomically distributed in the striatum, substantia nigra, and the pituitary gland. frontiersin.orgpsychiatrictimes.com

The D3 receptor, a key target for aminotetralin derivatives, shows a distinct distribution in the limbic areas of the brain, such as the nucleus accumbens and the olfactory tubercle. mdpi.comnih.gov D4 receptors are also found in the core of the nucleus accumbens and are pharmacologically similar to D2 and D3 receptors. psychiatrictimes.commdpi.com

Serotonin (5-HT) receptors, particularly the 5-HT1A subtype, are also significantly modulated by aminotetralin compounds. 5-HT1A receptors are located both presynaptically, as autoreceptors on serotonergic neurons in the raphe nuclei, and postsynaptically in various forebrain regions. acs.orgnih.gov The activation of presynaptic 5-HT1A autoreceptors leads to an inhibition of serotonergic cell firing, which is a key mechanism in the regulation of behaviors like food intake. acs.org Postsynaptic 5-HT1A receptors are also implicated in modulating behavior and are found in regions that receive serotonergic input. nih.govacs.org

Circadian Rhythmicity of Receptor Expression and Drug Action

There is growing evidence that the expression of neurotransmitter receptors and the subsequent pharmacological response to drugs can exhibit circadian rhythmicity. This is particularly relevant for the dopamine D3 receptor (DRD3), a target for this compound analogs. nih.gov

The expression of DRD3 in the ventral striatum of mice has been shown to vary over a 24-hour period, with protein levels being higher during the dark phase. nih.govresearchgate.net This rhythm is regulated by core components of the molecular circadian clock, specifically the interplay between the transcription factors RORα and REV-ERBα. nih.govjst.go.jp

Crucially, this rhythmic expression of the receptor has direct functional consequences for drug action. The locomotor hypoactivity induced by the DRD3 agonist 7-hydroxy-N,N-dipropyl-2-aminotetralin (7-OH-DPAT) was found to be significantly greater when the drug was administered during the dark phase, coinciding with the peak abundance of DRD3 protein. nih.govjst.go.jp This demonstrates a molecular link between the circadian clock and the functional activity of DRD3, which modulates the pharmacological effects of its agonists. nih.gov

Furthermore, serotonergic systems, also targeted by aminotetralins, are involved in the regulation of the master circadian clock located in the suprachiasmatic nuclei (SCN). tandfonline.com The 5-HT1A agonist 8-OH-DPAT has been shown to cause a phase shift of the locomotor activity rhythm in mice kept under constant light, an effect that mimics non-photic stimuli like dark pulses. tandfonline.com This suggests that the drug can directly influence the central pacemaker that governs circadian rhythms in physiology and behavior. tandfonline.com Dopamine itself is also recognized as a key modulator of circadian rhythms in several brain areas, including the retina and hypothalamus. nih.gov

Advanced Research Techniques and Theoretical Approaches

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a virtual microscope, allowing researchers to predict and analyze the interactions between ligands like N,N-Dipropyl-2-aminotetralin and their receptor targets. nih.gov This approach encompasses both structure-based and ligand-based drug design methodologies. mdpi.comscribd.com Structure-based methods are employed when the three-dimensional structure of the target receptor is known or can be modeled, while ligand-based techniques rely on the knowledge of other molecules that bind to the target. mdpi.comscribd.com

Ligand-receptor docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a receptor, forming a stable complex. nih.gov For aminotetralin derivatives, docking studies have been crucial in elucidating binding modes at various dopamine (B1211576) receptor (DR) subtypes. mdpi.comnih.gov

The process often begins with generating a robust three-dimensional model of the receptor, frequently through homology modeling, which uses the known crystal structure of a related protein as a template. nih.govmdpi.comnih.gov These models are then refined and stabilized using molecular dynamics (MD) simulations, which simulate the natural movements and flexibility of the protein over time. nih.govnih.gov For instance, MD simulations have been used to create stable conformational models of all five dopamine receptor subtypes (D1-D5). mdpi.comnih.gov

Once a reliable receptor model is established, ligands such as the aminotetralin derivative 7-OH-DPAT are docked into the binding site. mdpi.comscribd.comnih.gov These simulations calculate the binding energy for different poses, with lower energy values suggesting a more stable and favorable interaction. mdpi.comnih.gov Studies have revealed that the binding energy of 7-OH-DPAT is low and stable upon binding to all dopamine receptors. mdpi.com The analysis of these docked complexes highlights key molecular interactions responsible for binding and selectivity. researchgate.net

Key findings from docking simulations include the identification of crucial interactions with specific amino acid residues within the receptor's binding pocket:

Electrostatic Interactions: A highly conserved aspartic acid residue (Asp3.32) in transmembrane helix 3 (TM3) is critical for binding nearly all aminergic G protein-coupled receptor (GPCR) ligands, forming a strong electrostatic interaction with the protonated amine of the ligand. researchgate.netresearchgate.net

Hydrogen Bonds: A "serine microdomain" in TM5, involving conserved serine residues, forms specific hydrogen bonds that are vital for agonism and differ between receptor subtypes. mdpi.comnih.gov

Hydrophobic and Aromatic Contacts: Aromatic microdomains and hydrophobic networks within the binding pocket, particularly involving TMs 2, 3, and 7, contribute significantly to binding affinity and selectivity through π-stacking and other non-covalent interactions. researchgate.net

| Interaction Type | Key Residues/Domains | Relevance to Aminotetralins | Source |

|---|---|---|---|

| Electrostatic (Salt Bridge) | Asp3.32 | Anchors the protonated amine group of the ligand in the binding pocket. | researchgate.netresearchgate.net |

| Hydrogen Bonding | Serine Microdomain (TM5) | Crucial for agonist activity and subtype-specific interactions. | mdpi.comnih.gov |

| π-Stacking | Aromatic Microdomain (TM6) | Stabilizes the aromatic portion of the ligand within the pocket. | researchgate.net |

| Hydrophobic Interactions | TM2-TM3-TM7 Microdomain | Contributes to overall binding affinity and specificity. | researchgate.net |

Pharmacophore modeling is a ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific receptor. mdpi.comscribd.com These models are constructed based on the structures of known active ligands and can be used to rapidly search large databases of chemical compounds in a process called virtual screening. nih.govresearchgate.net

This approach is particularly valuable when a high-resolution crystal structure of the target receptor is unavailable. mdpi.comscribd.com By combining ligand-based and structure-based virtual screening methods, researchers can explore a wider chemical space to discover novel ligands. researchgate.net For dopamine receptors, pharmacophore models have been successfully used to screen databases and identify new D2R ligands with activities ranging from nanomolar to micromolar concentrations. researchgate.net This workflow has proven effective in identifying novel chemical scaffolds that can be optimized into potent and selective drug candidates. nih.gov

Quantum chemical calculations provide a highly detailed description of the electronic structure of molecules, allowing for precise determination of properties like molecular geometry and partial atomic charges. nih.govut.ee In the context of this compound, these ab initio quantum mechanical methods are used to perform conformational analysis, identifying the lowest-energy (most stable) three-dimensional shape of the ligand before it is used in docking simulations. nih.gov

Furthermore, advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the non-covalent interactions between a docked ligand and the receptor. researchgate.net This provides a deeper understanding of the strength and nature of the bonds (e.g., hydrogen bonds, van der Waals forces) that hold the ligand in place, offering insights that go beyond the classical force fields typically used in molecular docking. researchgate.net

Mutagenesis Studies for Delineating Molecular Determinants of Selectivity

Site-directed mutagenesis is a powerful experimental technique used to probe the function of specific amino acids within a receptor. By systematically replacing individual residues and then evaluating ligand binding and function, researchers can pinpoint the molecular determinants of affinity and selectivity. mdpi.com

Studies on dopamine receptors have extensively used this approach. For example, the conserved serine residues within TM5 have been a major focus. nih.gov Research on the D4 dopamine receptor demonstrated that mutating one of these serines (S5.43A) had a profound impact on ligand interaction. nih.gov While this mutation reduced the potency of catecholamine agonists, it uniquely converted a specific antagonist into an agonist. nih.gov This highlights that the precise configuration of hydrogen bonds with these TM5 serines is a key factor in inducing an agonist response. nih.gov Such studies have also shown that agonists like 7-OH-DPAT are sensitive to these mutations, confirming the critical role of this receptor region in mediating their effects. nih.gov These findings are invaluable for verifying computational models and guiding the design of more subtype-selective compounds. acs.org

Proteomic and Transcriptomic Analyses of Receptor Expression

While computational and mutagenesis studies focus on the ligand-receptor interface, proteomic and transcriptomic analyses provide a broader view of how, where, and when receptors are expressed in biological systems. This is crucial because the pharmacological effect of a drug depends not only on its affinity for a receptor but also on the receptor's availability and density in specific tissues and cells.

Transcriptomic analysis, which measures messenger RNA (mRNA) levels, reveals the dynamic regulation of receptor gene expression. For example, studies have shown that the expression of the dopamine D3 receptor (DRD3), a key target for 7-OH-DPAT, is not static but oscillates according to the body's circadian rhythm. jst.go.jp The expression of DRD3 is controlled by molecular clock genes, and as DRD3 levels rise and fall throughout the day, so does the locomotor hypoactivity induced by the agonist 7-OH-DPAT. jst.go.jp This demonstrates a direct link between the transcriptional regulation of a receptor and the in vivo effect of a ligand. Similarly, transcriptomic analyses have revealed that environmental factors like stress can rapidly alter the expression of serotonin (B10506) receptors, which can also be targets for aminotetralin compounds. acs.org

Proteomic analyses, which study the entire set of proteins in a cell or tissue, can help map the connectivity of neural circuits and confirm the presence of receptor proteins. frontiersin.org Together, these systems-level approaches provide essential context, revealing that the physiological and therapeutic outcomes of targeting a receptor with a ligand like this compound are profoundly influenced by the genetic and environmental regulation of that receptor's expression. jst.go.jpmpg.de

Future Research Directions and Unexplored Avenues

Development of Novel Highly Selective Ligands for Specific Receptor Subtypes

While some DPAT derivatives show selectivity for certain receptor subtypes, the development of ligands with even higher specificity is a critical future direction. For instance, 7-OH-DPAT is recognized as a selective ligand for the dopamine (B1211576) D3 receptor, but its selectivity over the D2 receptor can be limited in certain contexts. nih.gov Future research should focus on synthesizing novel analogs of N,N-Dipropyl-2-aminotetralin to achieve greater discrimination between dopamine D2 and D3 receptors. nih.govuni-duesseldorf.de This could involve exploring different substitutions on the tetralin ring and the N,N-dipropyl group. nih.gov The development of such highly selective ligands would be invaluable for dissecting the specific physiological roles of these receptor subtypes. nih.gov

A promising strategy involves the creation of thiophene (B33073) bioisosteres of hydroxylated 2-aminotetralins, which have shown potential for improved oral bioavailability. capes.gov.br Further exploration of these and other structural modifications could lead to ligands with enhanced selectivity and pharmacokinetic properties. capes.gov.br

Elucidation of Allosteric Modulation Mechanisms

Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a more nuanced approach to receptor modulation. biorxiv.org The investigation of allosteric modulation of receptors targeted by this compound is a largely unexplored and promising field. Future studies could explore how small molecules, potentially even derivatives of DPAT itself, might act as allosteric modulators to fine-tune receptor activity. biorxiv.orgnih.gov Understanding the structural basis of allosteric modulation could pave the way for designing drugs with greater specificity and fewer side effects. biorxiv.org Research into how allosteric modulators affect the conformational dynamics of the receptor upon binding of an orthosteric ligand like a DPAT analog would be particularly insightful. biorxiv.org

Investigation of Intracellular Signaling Pathways Beyond Canonical G-Protein Coupling

Traditionally, the effects of ligands like this compound have been attributed to their influence on G-protein coupled signaling pathways. However, it is now recognized that G-protein coupled receptors (GPCRs) can also signal through alternative pathways, such as those involving β-arrestins. dntb.gov.uanih.govnih.gov

Future research should aim to dissect the specific signaling cascades activated by different DPAT analogs. For example, studies could investigate whether certain analogs exhibit "biased agonism," preferentially activating one signaling pathway (e.g., β-arrestin) over another (e.g., G-protein). nih.govresearchgate.net This could be achieved by developing ligands that specifically target residues in the transmembrane helix 5 (TM5) and extracellular loop 2 (EL2), which are thought to be responsible for G-protein and β-arrestin signaling, respectively. nih.gov A deeper understanding of these biased signaling mechanisms could lead to the development of drugs with more targeted therapeutic effects. dntb.gov.uanih.govehu.es

Exploration of Polypharmacological Profiles and Multi-target Ligand Design

Many neurologically active drugs exert their effects by interacting with multiple targets. The concept of polypharmacology, or the design of single molecules that can modulate multiple targets, is gaining traction. mdpi.comacs.orgmdpi.com this compound and its derivatives, which can interact with both dopamine and serotonin (B10506) receptors, are prime candidates for this approach. nih.govdntb.gov.ua

Future research could focus on designing multi-target ligands based on the 2-aminotetralin scaffold. acs.org For example, bifunctional compounds that act as agonists at both dopamine D2/D3 receptors and as antagonists at nicotinic acetylcholine (B1216132) receptors have been synthesized and show intriguing properties. mdpi.com The goal is to create ligands with a tailored "polypharmacological" profile to address complex neurological disorders more effectively than single-target agents. mdpi.comacs.org

Application of Advanced In Vivo Imaging Modalities for Receptor Dynamics

Positron Emission Tomography (PET) is a powerful tool for studying receptor distribution and dynamics in the living brain. nih.govuva.nl The development of novel PET radiotracers based on the this compound structure is a key area for future research. nih.govresearchgate.netosti.govsbir.gov

Fluorine-18 labeled aminotetralins have shown promise for imaging the high-affinity state of dopamine D2 and D3 receptors. nih.govresearchgate.net Future work should focus on developing and evaluating new radioligands with improved properties, such as higher affinity, selectivity, and better brain penetration. nih.govmdpi.comresearchgate.net These advanced imaging agents would allow for a more detailed in vivo investigation of receptor function in both healthy and diseased states. uva.nlnih.govcapes.gov.br

Deeper Mechanistic Understanding of Differential Stereoselectivity in Biological Systems

The stereochemistry of 2-aminotetralin derivatives can have a profound impact on their biological activity. nih.govnih.govnih.govresearchgate.net For instance, the enantiomers of some analogs exhibit different potencies and even opposing effects at certain receptors. nih.govacs.orgacs.org While the importance of stereoselectivity is recognized, the underlying molecular mechanisms are not fully understood. nih.govnih.gov

Future research should employ a combination of experimental techniques and computational modeling to elucidate the structural basis for these stereoselective interactions. acs.org This could involve studying how different enantiomers bind to and stabilize distinct conformational states of the receptor. researchgate.net A deeper understanding of these mechanisms will be crucial for the rational design of stereochemically pure and more effective therapeutic agents. nih.govoup.com

Interactive Data Tables

Table of Mentioned Compounds

Q & A

Q. How can 7-OH-DPAT be utilized to investigate astrocyte-mediated modulation of synaptic plasticity in fear extinction paradigms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.